4-Aminobut-2-ynoic acid
Description
Contextualization within Unsaturated Amino Acid Chemistry
4-Aminobut-2-ynoic acid belongs to the class of unsaturated amino acids, which are characterized by the presence of at least one carbon-carbon double or triple bond within their structure. This unsaturation has profound effects on the molecule's geometry and electronic properties compared to its saturated counterparts. The triple bond in this compound enforces a linear geometry on the four-carbon backbone. researchgate.net This structural rigidity is a key feature, as it significantly limits the conformational flexibility of the molecule.
In the broader family of unsaturated amino acids, compounds are studied for their unique reactivity and biological activity. solubilityofthings.com The synthesis of various unsaturated amino acids, including those with double bonds (e.g., 4-aminobut-2-enoic acid) and triple bonds, is a field of active research. researchgate.netpublish.csiro.au These synthetic efforts aim to create molecules with defined shapes to explore their interactions with biological targets like enzymes and receptors.
Historical Perspectives on Related Neurotransmitter Analogue Research
The study of this compound is deeply rooted in the history of neurotransmitter research, particularly concerning gamma-aminobutyric acid (GABA). wikipedia.org GABA was identified as the primary inhibitory neurotransmitter in the mammalian central nervous system, a discovery that spurred decades of research into its function. wikipedia.orgnih.gov A major strategy in this research has been the design and synthesis of GABA analogues—molecules that mimic GABA's structure but have modified properties. wikipedia.org
The purpose of creating these analogues is to understand the specific conformations (shapes) that GABA adopts when it binds to its various receptors (GABA-A, GABA-B, GABA-C) and transporter proteins. nih.govnih.gov Early research involved creating analogues with restricted conformations. This compound emerged in this context as a "conformationally-restricted" analogue of GABA. researchgate.net Its rigid, linear structure prevents it from folding into the compact shapes that GABA can assume. researchgate.net By studying how this rigid analogue interacts with the GABA system, researchers can deduce the importance of molecular flexibility for GABA's biological functions. For instance, early studies in the 1970s investigated the action of 4-aminotetrolic acid on feline spinal neurons to probe the conformational requirements of GABA receptor sites. researchgate.net
Significance as a Building Block and Research Probe in Complex Molecular Synthesis
Beyond its direct use in neuropharmacology, this compound and its derivatives serve as valuable building blocks in organic synthesis. cymitquimica.com The presence of three distinct functional groups—the amino group, the carboxylic acid, and the alkyne—provides multiple points for chemical modification. This versatility allows chemists to incorporate the rigid but-2-ynoic acid scaffold into larger, more complex molecules.
A key application is the synthesis of radiolabelled compounds for research. For example, the related derivative 4-phthalimidobut-2-ynoic acid is a suitable precursor for preparing radiolabelled GABA of high specific activity, which is essential for quantitative binding and uptake studies. researchgate.netmolaid.com The protected amino group (as a phthalimide) allows for manipulation of the molecule without unintended side reactions. The alkyne itself can participate in various chemical transformations, further extending its utility as a synthetic intermediate. This strategic use allows for the creation of advanced molecular probes designed to investigate biological processes with high precision. researchgate.net
Overview of Research Trajectories in Biochemical and Pharmacological Contexts
Research into the biochemical and pharmacological properties of this compound has primarily followed its relationship with the GABA neurotransmitter system. Studies have explored its effects on several key components of GABAergic neurotransmission.
One major research trajectory has been the investigation of its activity at GABA receptors. Analogues of GABA are systematically tested to determine their ability to activate (as agonists) or block (as antagonists) different GABA receptor subtypes. nih.gov For example, while the related compound trans-4-amino-2-fluorobut-2-enoic acid is a potent agonist at GABA-C receptors, subtle structural changes can convert an agonist into an antagonist. nih.gov The unique, rigid structure of this compound provides a distinct pharmacological profile compared to more flexible analogues.
Another significant area of research is its interaction with GABA transporters, the proteins responsible for removing GABA from the synaptic cleft. Inhibition of GABA uptake is a therapeutic strategy for increasing GABAergic tone. Numerous GABA analogues have been screened for their ability to inhibit this process. researchgate.net Research has shown that this compound (4-aminotetrolic acid) is an inhibitor of GABA uptake in rat brain slices. researchgate.net This line of inquiry aims to develop selective inhibitors that can distinguish between neuronal and glial GABA uptake systems, offering more targeted therapeutic potential.
Data Tables
Table 1: Physicochemical Properties of this compound and a Related Analogue This table presents key identifiers and computed properties for this compound and its more commonly studied unsaturated analogue, (E)-4-aminobut-2-enoic acid.
| Property | This compound | (E)-4-Aminobut-2-enoic acid |
| Synonym | 4-Aminotetrolic acid | trans-4-Aminocrotonic acid (TACA) |
| Molecular Formula | C₄H₅NO₂ | C₄H₇NO₂ |
| Molecular Weight | 99.09 g/mol bldpharm.com | 101.10 g/mol nih.gov |
| CAS Number | 34014-16-9 bldpharm.com | 25747-40-4 nih.gov |
| Structure | Features a C≡C triple bond | Features a C=C double bond |
| Molecular Geometry | Linear carbon backbone researchgate.net | Planar carbon backbone |
Table 2: Selected GABA Analogues and their Primary Research Application This table highlights various analogues of GABA, including this compound, and their principal roles in neuroscience research.
| Compound Name | Abbreviation / Synonym | Primary Research Application | Reference(s) |
| This compound | 4-Aminotetrolic acid | Conformationally-restricted GABA analogue; GABA uptake inhibitor. | researchgate.net |
| (E)-4-Aminobut-2-enoic acid | TACA | GABA-C receptor agonist. | nih.gov |
| (Z)-4-Aminobut-2-enoic acid | CACA | Partial agonist at GABA-A-rho receptors. | wikipedia.org |
| (E)-4-Amino-2-methylbut-2-enoic acid | 2-MeTACA | GABA-C receptor antagonist. | nih.govnih.gov |
| Baclofen | - | Selective GABA-B receptor agonist. | researchgate.net |
| Isoguvacine | - | Potent GABA-A receptor agonist. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminobut-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h3,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGBKMXGOMEWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187625 | |
| Record name | 4-Aminotetrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34014-16-9 | |
| Record name | 4-Aminotetrolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminotetrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Aminobut 2 Ynoic Acid and Its Derivatives
Direct Synthetic Routes to 4-Aminobut-2-ynoic Acid
Direct synthetic routes to this compound often involve the introduction of an amino group onto a four-carbon backbone containing an alkyne functionality.
Amination is a fundamental process for introducing an amine group (-NH2) into an organic molecule. In the context of this compound synthesis, amination reactions can be applied to suitable precursors. For instance, amination processes involving appropriate alkyne intermediates and amine sources can be utilized. smolecule.com One approach could involve the reaction of a precursor molecule containing a leaving group at the 4-position with an ammonia (B1221849) source. The use of ammonia or other aminating agents allows for the direct formation of the primary amine. organic-chemistry.org
The synthesis of this compound and its analogs can be achieved starting from halogenated precursors. For example, the trans isomers of 4-amino-3-halogenobut-2-enoic acid can be prepared by the trans-addition of HX (where X is a halogen) to 4-chlorobut-2-ynoic acid, followed by amination. researchgate.net This highlights the utility of a halogenated ynoic acid as a key intermediate.
Amination Reactions
Synthesis of Unsaturated 4-Aminobutenoic Acid Analogues (e.g., 4-Aminobut-2-enoic Acid)
The synthesis of unsaturated analogues like 4-aminobut-2-enoic acid often serves as a stepping stone or provides structurally related compounds with interesting biological activities. solubilityofthings.com
A common and effective method for synthesizing 4-aminobut-2-enoic acid and its derivatives involves allylic bromination followed by amination. researchgate.netpublish.csiro.au This process typically uses N-bromosuccinimide (NBS) for the allylic bromination of an α,β-unsaturated acid. researchgate.netchemistrysteps.com The resulting bromo-substituted intermediate can then be aminated, often using liquid ammonia, to yield the desired 4-aminobut-2-enoic acid. researchgate.netpublish.csiro.au This radical-based bromination specifically targets the allylic position, which is the carbon adjacent to the double bond. chemistrysteps.compearson.comopenochem.org
The table below outlines a typical reaction sequence for this methodology.
| Step | Reaction | Reagents | Key Features |
| 1 | Allylic Bromination | α,β-unsaturated acid, N-bromosuccinimide (NBS) | Radical mechanism, selective for the allylic position. researchgate.netchemistrysteps.com |
| 2 | Amination | Bromo-intermediate, Liquid Ammonia | Displacement of the bromide by an amino group. researchgate.netpublish.csiro.au |
This method has been successfully applied to prepare various 4-alkyl-4-aminobut-2-enoic acids. publish.csiro.aucapes.gov.br
While direct information on hydrazinolysis and dehydration for the synthesis of 4-aminobut-2-enoic acid is limited in the provided results, hydrazinolysis is a known chemical reaction. google.com In related syntheses, different approaches are taken. For instance, a convenient preparation of cis-4-aminobut-2-enoic acid involves the reduction of a bromo derivative. researchgate.netmolaid.com
Allylic Bromination and Subsequent Amination
Protective Group Strategies in this compound Synthesis
In the synthesis of polyfunctional molecules like this compound, protecting groups are essential to temporarily mask a reactive functional group, allowing a reaction to occur selectively at another site. organic-chemistry.orgpressbooks.pub
The amino group is often protected as a carbamate, which reduces its nucleophilicity. organic-chemistry.org Common protecting groups for amines include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The choice of protecting group is critical and depends on the reaction conditions of subsequent steps. numberanalytics.comresearchgate.net An effective protecting group should be easy to introduce, stable under various reaction conditions, and easy to remove when no longer needed. pressbooks.pub
For example, the Boc group is acid-labile and can be removed under acidic conditions, while the Fmoc group is base-labile. organic-chemistry.org This "orthogonal" protection strategy allows for the selective deprotection of one group while another remains intact. organic-chemistry.orgnumberanalytics.com
In the context of related compounds, such as 4-aminobut-2-enoic acid, the amino group can be protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The protection of the amino group is crucial for preventing unwanted side reactions during subsequent synthetic transformations.
The table below summarizes common protecting groups for amines.
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Acidic |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic |
The synthesis of 4-phthalimidobut-2-ynoic acid is another example of using a protecting group strategy, in this case, the phthalimido group, which is suitable for preparing radiolabelled compounds. researchgate.netmolaid.com
Tert-Butoxycarbonyl (Boc) Protection and Deprotection
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, for the temporary protection of amine functionalities. jk-sci.comnumberanalytics.com Its application in the synthesis of this compound derivatives is a critical step to prevent unwanted side reactions of the nucleophilic amino group.
Protection: The introduction of the Boc group onto the nitrogen atom of this compound or its precursors is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). jk-sci.commasterorganicchemistry.com The reaction is generally performed in the presence of a base, such as sodium hydroxide, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the proton released from the amine. jk-sci.comfishersci.co.ukwikipedia.org The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of the Boc anhydride (B1165640). jk-sci.commasterorganicchemistry.com This process is highly efficient, often proceeding with high yields under mild conditions, for instance at room temperature or with gentle heating. fishersci.co.uk Solvents can range from aqueous mixtures (e.g., dioxane/water) to anhydrous organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile. fishersci.co.ukwikipedia.org
Deprotection: The Boc group is valued for its stability in basic and nucleophilic conditions while being readily removable under acidic conditions. wikipedia.org This acid-lability is the key to its utility as an orthogonal protecting group. organic-chemistry.org Deprotection is commonly accomplished using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). jk-sci.commasterorganicchemistry.comwikipedia.org Alternatively, hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane can be employed. wikipedia.org The mechanism of removal involves protonation of the carbamate's carbonyl oxygen by the acid, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. jk-sci.commasterorganicchemistry.com
| Process | Reagents | Typical Solvents | General Conditions |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA, DMAP) | Dioxane/Water, THF, Acetonitrile, DCM | 0°C to 40°C, Stirring for 1-24 hours fishersci.co.uk |
| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Dichloromethane (DCM), Dioxane, Methanol, Ethyl Acetate | Room temperature, Stirring for 1-12 hours fishersci.co.ukwikipedia.org |
Phthalimido Protecting Group Removal
The phthalimido group is another effective protecting group for primary amines, offering high stability. nih.govorganic-chemistry.org It is often introduced by reacting an amine with phthalic anhydride or via the Gabriel synthesis using potassium phthalimide (B116566). organic-chemistry.orgresearchgate.net
The removal of the phthaloyl group to liberate the primary amine is most commonly achieved through hydrazinolysis. gcwgandhinagar.com This involves treating the N-phthaloyl-protected compound with hydrazine (B178648) (NH₂-NH₂) in a solvent like ethanol. gcwgandhinagar.com The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) and the desired free amine. gcwgandhinagar.com This method is generally clean and efficient. An alternative, though less common, method involves deprotection using sodium borohydride (B1222165) in isopropanol, followed by treatment with acetic acid, which has been shown to deprotect phthalimides of α-amino acids without significant racemization. organic-chemistry.org The stability of the phthaloyl group to acidic conditions makes it a useful orthogonal partner to acid-labile groups like Boc. nih.gov
Enantioselective Synthetic Approaches for Chiral Analogues
Accessing enantiomerically pure analogues of this compound is of significant interest. Methodologies to achieve this include asymmetric catalysis and enzymatic resolutions.
Rhodium-Catalyzed Asymmetric Conjugate Addition
Rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of organoboronic acids to α,β-unsaturated systems is a powerful method for creating stereogenic centers. researchgate.netrsc.orgorganic-chemistry.org This strategy has been successfully applied to the synthesis of chiral γ-amino acid derivatives. researchgate.netthieme-connect.comsemanticscholar.org
In a representative approach, a 4-aminobut-2-enoic acid derivative, appropriately N-protected, serves as the Michael acceptor. thieme-connect.com An arylboronic acid is added across the double bond in the presence of a rhodium catalyst complexed with a chiral ligand, such as (S)-BINAP. thieme-connect.comthieme-connect.com The choice of the chiral ligand is critical as it dictates the facial selectivity of the addition, thereby controlling the stereochemistry of the newly formed C-C bond and generating the product with high enantiomeric excess (ee). rsc.org These reactions are often carried out in solvents like dioxane, sometimes with the addition of water and a base such as cesium carbonate, at elevated temperatures. thieme-connect.com This methodology has been a key step in the enantioselective synthesis of important GABA analogues like (-)-(R)-Baclofen. thieme-connect.comthieme-connect.com
| Substrate Type | Reagent | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| N-protected 4-aminobut-2,3-enoic acid derivative | Arylboronic acid | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | Dioxane/H₂O, Cs₂CO₃, 100°C | Enantioenriched β-aryl-γ-amino acid derivative | thieme-connect.comthieme-connect.com |
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution provides an environmentally friendly and highly selective method for separating enantiomers from a racemic mixture. thieme-connect.com This technique leverages the stereospecificity of enzymes, such as lipases or proteases, to selectively catalyze a reaction on only one enantiomer of the substrate. thieme-connect.comresearchgate.net
For the synthesis of chiral γ-amino acids, a common strategy involves the kinetic resolution of a racemic ester derivative. For example, a racemic ester of a 4-nitrobutanoate precursor can be subjected to hydrolysis by an enzyme like α-chymotrypsin. thieme-connect.com The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. thieme-connect.com The resulting mixture of the acid and the unreacted ester can then be separated. This approach has been used in the synthesis of (R)-Baclofen, where the unreacted (R)-nitro ester was isolated with very high enantiomeric excess and subsequently converted to the final product. thieme-connect.com Lipases, such as Candida antarctica lipase (B570770) B, are also highly effective for the resolution of N-Boc protected amino acid esters. researchgate.net
Functionalization and Derivatization Strategies
The functional groups of this compound allow for a variety of derivatization reactions to generate new molecules with potentially interesting properties.
Reaction with Maleic Anhydride for Amido-Acid Derivatives
The primary amino group of this compound can readily react with cyclic anhydrides, such as maleic anhydride, to form amido-acid derivatives. ingentaconnect.comekb.eggoogle.com This reaction is a straightforward and common method for creating N-substituted maleamic acids. google.com
Introduction of Selenium-Containing Moieties
The incorporation of selenium into organic molecules is a significant strategy in medicinal chemistry, often imparting unique biological activities. The synthesis of selenium-containing derivatives related to the this compound scaffold can be achieved through several methods, primarily involving the reaction of selenium-functionalized precursors with appropriate electrophiles.
A key method involves the synthesis of 4-Oxo-4-((4-selenocyanatophenyl)amino)but-2-enoic acid. This process starts with the reaction of 4-selenocyanatoaniline with maleic anhydride in toluene. researchgate.netrsc.org This reaction yields the target but-2-enoic acid derivative, demonstrating a direct method for incorporating a selenocyanate (B1200272) group attached to an aniline (B41778) moiety. researchgate.net The resulting product, a key intermediate, was obtained in a high yield of 92%. researchgate.net
Another versatile approach for creating selenium-containing amino acid derivatives involves the use of isoselenocyanate intermediates. In one documented synthesis, 3,5-dinitrobenzoyl chloride is reacted with potassium selenide (B1212193) under an argon atmosphere to form 3,5-dinitrobenzoyl isoselenocyanate in situ. This reactive intermediate is then immediately treated with an amino acid, such as glycine (B1666218) or alanine (B10760859), to yield the final selenium-containing amino acid derivative. researchgate.net This two-step, one-pot synthesis provides a direct route to integrating a selenium atom into an amino acid backbone. researchgate.net The yields for these reactions were reported as 55% for the glycine derivative and 71% for the alanine derivative. researchgate.net
The following table summarizes the reaction conditions and yields for the synthesis of these selenium-containing compounds.
| Starting Materials | Reagents & Conditions | Product | Yield (%) | Citation |
| 4-selenocyanatoaniline, Maleic anhydride | Toluene | 4-Oxo-4-((4-selenocyanatophenyl)amino)but-2-enoic acid | 92 | researchgate.net |
| 3,5-dinitrobenzoyl chloride, Potassium selenide, Glycine | Argon atmosphere | 3,5 dinitro-N-[ (benzoyl amino) selenomethly)-glycine | 55 | researchgate.net |
| 3,5-dinitrobenzoyl chloride, Potassium selenide, Alanine | Argon atmosphere | 3,5 dinitro-N-[ (benzoyl amino) selenomethly)-alanine | 71 | researchgate.net |
Formation of Spiroether Derivatives
Spiroethers, characterized by a central spirocyclic carbon atom shared by two rings, represent an important class of compounds. The synthesis of spiroether derivatives from alkynoic or butenoic acid precursors can be accomplished through several advanced methodologies, including metal-catalyzed cyclizations and intramolecular additions.
One innovative method involves the reaction of 4-oxobut-2-enoates with alloxan (B1665706) to produce novel spiroether derivatives. researchgate.net A convergent approach for the stereoselective synthesis of diverse spiroethers has also been described, which involves the trapping of diazo-derived rhodium carbenoids with gold-activated alkynols to install the spiro core. nih.gov This dual-catalyst system allows for the formation of complex spiroether structures from readily available starting materials. nih.gov
Another strategy is the intramolecular photoaddition of dihydro-4-pyrones to chiral 1,3-dioxin-4-ones. This photochemical reaction is followed by fragmentation of the resulting four-membered ring to furnish the spiroether structure with high stereoselectivity. researchgate.net Additionally, the Prins-type cyclization, an acid-promoted reaction, can be used to generate spiroketal systems, which are structurally related to spiroethers. researchgate.net
A more direct method involves the treatment of 3-(carboxyalkyl)-substituted conjugated cycloalkenones with sodium borohydride, followed by acid quenching, to generate spiro lactones, which are cyclic ester analogues of spiroethers. organic-chemistry.org This approach is noted for its use of inexpensive reagents and mild reaction conditions. organic-chemistry.org
The table below outlines various synthetic strategies for forming spiroether and related spirocyclic derivatives from unsaturated acid precursors.
| Precursor Type | Method | Key Reagents/Catalysts | Product Type | Citation |
| 4-Oxobut-2-enoates | Reaction with Alloxan | Alloxan | Spiroether | researchgate.net |
| Homopropargylic alcohols, Diazo carbonyls | Trapping of Rhodium Carbenoids with Gold-Activated Alkynols | Rhodium and Gold catalysts | Spiroether | nih.gov |
| Dihydro-4-pyrones, 1,3-Dioxin-4-ones | Intramolecular Photoaddition followed by Fragmentation | Light (photochemical reaction) | Spiroether | researchgate.net |
| 3-(Carboxyalkyl)-substituted cycloalkenones | Reduction and Intramolecular Cyclization | Sodium borohydride, Acid | Spiro lactone | organic-chemistry.org |
Optimization of Reaction Conditions and Yields
Catalysts and additives play a crucial role in enhancing reaction rates and yields. In a Ni-catalyzed Suzuki–Miyaura coupling, a screening of conditions revealed that the combination of a NiCl2(dppf) catalyst with K3PO4 as the base and LiCl as an additive was optimal. nih.gov The addition of LiCl, in particular, was found to be effective in shortening the reaction time from 19 hours to just 3 hours while increasing the yield from 21% to 73%. nih.gov Other lithium halides like LiBr and LiI were also effective, though less so than LiCl, while sodium and potassium salts gave inferior results. nih.gov
The following table details the optimization of a Suzuki–Miyaura coupling reaction, illustrating the impact of various components on the final product yield.
| Catalyst | Base | Additive (3 equiv) | Solvent | Time (h) | Yield (%) | Citation |
| NiCl2(dppf) | K3PO4 | — | Toluene | 19 | 21 | nih.gov |
| NiCl2(dppp) | K3PO4 | — | Toluene | 12 | 9 | nih.gov |
| NiCl2(dppf) | K3PO4 | LiCl | Toluene | 3 | 73 | nih.gov |
| NiCl2(dppf) | K3PO4 | LiBr | Toluene | 3 | 64 | nih.gov |
| NiCl2(dppf) | K3PO4 | LiI | Toluene | 3 | 55 | nih.gov |
| NiCl2(dppf) | K3PO4 | NaCl | Toluene | 12 | 25 | nih.gov |
| PdCl2(dppf) | K3PO4 | LiCl | Toluene | 3 | 29 | nih.gov |
Biochemical and Pharmacological Investigations of 4 Aminobut 2 Ynoic Acid and Analogues
Role as an Analogue of Gamma-Aminobutyric Acid (GABA)
4-Aminobut-2-ynoic acid is recognized as an analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. researchgate.netsolubilityofthings.com Its structural relationship to GABA has prompted extensive investigation into its biochemical and pharmacological properties, particularly concerning its interaction with the GABA system.
Conformational Restriction Studies
A key aspect of the study of this compound lies in its conformationally restricted structure. publish.csiro.au Unlike the flexible GABA molecule, the triple bond in this compound imparts significant rigidity. researchgate.net This linear structure fixes the four carbon atoms, resulting in a specific distance between the charged amino and carboxyl groups. researchgate.net This conformational rigidity makes it a valuable tool for probing the specific spatial requirements of GABA receptors and transporters. researchgate.netpublish.csiro.au
Studies have utilized conformationally restricted analogues like this compound to understand the active conformations of GABA when it binds to its various protein targets. researchgate.netpublish.csiro.au For instance, the fixed, extended conformation of this compound has been instrumental in demonstrating that extended conformations of GABA are important for binding to its transport carrier. researchgate.net The acetylenic nature of the bond creates a linear arrangement of the carbon backbone, which has been shown to be a critical factor in its biological activity. researchgate.net
Interaction with GABA Receptors and Transporters
The interaction of this compound with GABA receptors and transporters has been a subject of detailed research. While it is an analogue of GABA, its effects can vary significantly depending on the specific receptor subtype or transporter protein.
With respect to GABA transporters, this compound has shown inhibitory activity. For example, it has been found to be a competitive inhibitor of GABA uptake in rat brain slices, suggesting that its extended conformation is recognized by the GABA transport carrier. researchgate.net Some research indicates it has moderate inhibitory activity at the murine GABA transporter subtypes mGAT3 and mGAT4, while being a less potent inhibitor of mGAT1. uni-muenchen.de
The interaction with GABA receptors is more complex. While some analogues of this compound act as agonists at certain GABA receptor subtypes, the parent compound's activity can differ. For instance, subtle structural modifications to related compounds, such as the introduction of a methyl or halo group, can dramatically alter their activity from agonist to antagonist at GABA C receptors. nih.gov
Enzyme Inhibition and Modulation Studies
This compound has been investigated for its ability to inhibit or modulate the activity of various enzymes, particularly those involved in GABA metabolism.
Inhibition of GABA Transaminase Activity
A significant area of research has focused on the inhibition of GABA transaminase (GABA-T) by this compound. researchgate.netnih.gov GABA-T is a key enzyme responsible for the degradation of GABA. nih.govwikipedia.org The inhibition of GABA-T leads to an increase in the concentration of GABA in the brain, a strategy that has been explored for therapeutic purposes. wikipedia.org
Studies have shown that this compound acts as a linear competitive inhibitor of GABA-T activity in extracts of rat cerebral mitochondria. researchgate.net This indicates that it competes with GABA for binding to the active site of the enzyme. The dissociation constant for the binding of this compound to the pyridoxal (B1214274) form of this enzyme has been calculated to be approximately 1 mM. researchgate.net In contrast, it acts as a linear noncompetitive inhibitor of GABA-T from P. fluorescens when GABA is the variable substrate. researchgate.net
Modulation of Cysteine Desulfurases
Research has indicated that analogues of this compound, such as (S)-2-aminobut-3-ynoic acid, can act as inhibitors of cysteine desulfurases. smolecule.com These enzymes are important for sulfur metabolism and the biosynthesis of sulfur-containing biomolecules. smolecule.com The inhibition of these enzymes can affect cellular responses, particularly under conditions of oxidative stress. smolecule.com
In Vitro Pharmacological Profiling
The in vitro pharmacological activities of this compound and its structural analogues have been a subject of scientific investigation, particularly focusing on their potential as anticancer and antimicrobial agents. While direct studies on this compound are limited in publicly available research, extensive investigations have been carried out on its closely related analogues, primarily derivatives of 4-aminobut-2-enoic acid. These studies provide valuable insights into the therapeutic potential of this class of compounds.
Anticancer Activity Research
Analogues of this compound, especially those featuring a 4-aminobut-2-enamide or similar unsaturated backbone, have demonstrated notable anticancer properties in various in vitro models. The research has primarily focused on their ability to inhibit the growth of cancer cells and to induce programmed cell death.
The antiproliferative effects of these compounds have been evaluated against a range of human cancer cell lines. Derivatives have shown significant cytotoxic effects, with IC50 values often in the low micromolar range. For instance, certain 4-aminoquinazoline derivatives have been synthesized and tested for their ability to inhibit cancer cell growth. One such derivative, compound 6b, demonstrated potent antiproliferative activity against a panel of six cancer cell lines, including HCT-116 (colon cancer), SK-HEP-1 (liver cancer), MDA-MB-231 (breast cancer), SNU638 (gastric cancer), A549 (lung cancer), and MCF-7 (breast cancer).
Similarly, novel hydroxamic acid-based organoselenium hybrids incorporating a but-2-enoic acid moiety have been investigated. These compounds exhibited significant cytotoxicity, particularly against HepG2 (liver carcinoma) and MCF-7 cells. Another study on 4-aminobut-2-enamide derivatives revealed excellent cell growth inhibition activity on the KRAS-G12C mutant cell line MIA PaCa-2 (pancreatic cancer).
| Compound Analogue | Cell Line | Activity | Reference |
|---|---|---|---|
| 4-Aminoquinazoline derivative (6b) | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 | Potent antiproliferative activity | |
| Organoselenium hybrid (OSe compound 8) | HepG2 | IC50 = 7.57 ± 0.5 µM | |
| Organoselenium hybrid (OSe compound 8) | MCF-7 | IC50 = 9.86 ± 0.7 µM | |
| Organoselenium hybrid (OSe compound 15) | HepG2 | IC50 = 15.83 ± 1.3 µM | |
| Organoselenium hybrid (OSe compound 15) | MCF-7 | IC50 = 21.58 ± 1.6 µM | |
| 4-Aminobut-2-enamide derivative | MIA PaCa-2 (KRAS-G12C mutant) | Excellent cell growth inhibition |
Beyond inhibiting proliferation, several analogues of this compound have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These are crucial mechanisms for effective anticancer agents.
For example, studies on Boc-allylglycine, a related structure, revealed that it significantly inhibited cell proliferation through mechanisms that include the induction of apoptosis and arrest of the cell cycle at specific phases. The 4-aminoquinazoline derivative, compound 6b, was found to cause G1 cell cycle arrest by inhibiting the PI3K signaling pathway. This inhibition subsequently leads to apoptosis through a mitochondrial-dependent pathway. The process of apoptosis is a key therapeutic target, and its induction in cancer cells prevents their uncontrolled growth. The cell cycle is regulated by checkpoints involving proteins like cyclin-dependent kinases (CDKs) and cyclins, and disruption of this cycle can lead to cell death.
Inhibition of Cell Proliferation
Antimicrobial and Antifungal Efficacy
Analogues of this compound have also been explored for their ability to combat microbial and fungal infections. The structural features of these compounds, which allow for interaction with key proteins in bacterial metabolism, are thought to be responsible for their antimicrobial properties.
Research has highlighted the potential of 4-aminobut-2-enoic acid analogues as antimicrobial agents, particularly against Gram-positive bacteria. For example, certain organoselenium hybrids demonstrated promising activity against Staphylococcus aureus, with one compound (OSe compound 8) showing an inhibition activity of 90.5%. In another study, synthesized amino acid conjugated drugs were evaluated against Staphylococcus aureus and Bacillus subtilis, showing that increased hydrophobicity in the molecules could lead to excellent activity. The evaluation of 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids also showed antibacterial activity against Staphylococcus aureus.
The efficacy of these analogues extends to Gram-negative bacteria as well. The complex cell wall of Gram-negative bacteria often presents a challenge for antimicrobial agents. However, studies have shown that certain derivatives possess activity against these more resistant strains. For example, 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids were found to be active against Escherichia coli. Furthermore, amino acid conjugated drugs with greater hydrophobicity have demonstrated excellent activities against Gram-negative strains.
The antifungal properties of these analogues have also been noted, with some compounds showing efficacy against Candida albicans. An organoselenium compound (OSe 8) exhibited a 91.7% inhibition activity against this opportunistic fungal pathogen.
| Compound Analogue | Microorganism | Activity | Reference |
|---|---|---|---|
| Organoselenium hybrid (OSe compound 8) | Staphylococcus aureus (Gram-positive) | 90.5% inhibition | |
| Organoselenium hybrid (OSe compound 15) | Staphylococcus aureus (Gram-positive) | 71.4% inhibition | |
| 4-Oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids | Staphylococcus aureus (Gram-positive) | Antibacterial activity observed | |
| 4-Oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids | Escherichia coli (Gram-negative) | Antibacterial activity observed | |
| Organoselenium hybrid (OSe compound 8) | Candida albicans (Fungus) | 91.7% inhibition | |
| Organoselenium hybrid (OSe compound 15) | Candida albicans (Fungus) | 83.3% inhibition |
Activity against Fungal Strains (e.g., Candida species)
Research into the antifungal properties of this compound and its derivatives has shown varied efficacy against different fungal species, particularly within the Candida genus, a common cause of human fungal infections. plos.org
One area of investigation involves the synthesis of related compounds, such as 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids. These compounds, derived from the hydrolysis of substituted 3-(3-cyanothiophen-2-yl)imino-3H-furan-2-ones, have been studied for their antibacterial and antifungal activities. researchgate.netresearchgate.net Studies have reported on the activity of these derivatives against Candida albicans. researchgate.netresearchgate.net
Another study focused on a small molecule, SM21, which demonstrated significant antifungal activity against a range of Candida species, including drug-resistant strains. plos.org While not a direct analogue of this compound, the study highlights the potential for small molecules to combat Candida infections. plos.org The minimum inhibitory concentration (MIC) of SM21 against various Candida isolates was found to be in the range of 0.2–1.6 µg/ml. plos.org
Further research has explored amino acid complexes as potential antifungal agents. For instance, copper-lysine, copper-methionine, cobalt-lysine, and cobalt-methionine complexes have been tested against Candida albicans. usamvcluj.ro The copper complexes, particularly with methionine, showed notable activity. usamvcluj.ro Additionally, some Schiff bases derived from 2-aminothiophene have shown promising antifungal profiles, with some compounds exhibiting MIC values between 16-64 μg/mL, which in some cases were better than the reference drug fluconazole. researchgate.net
The table below summarizes the antifungal activity of various compounds against Candida species as reported in different studies.
| Compound/Compound Class | Target Organism(s) | Reported Activity (MIC/Other) | Reference(s) |
| 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids | Candida albicans | Activity studied | researchgate.netresearchgate.net |
| SM21 | Candida spp. (including drug-resistant strains) | MIC: 0.2–1.6 µg/ml | plos.org |
| Copper-methionine complex | Candida albicans | Higher activity among tested amino acid complexes | usamvcluj.ro |
| Schiff bases (from 2-aminothiophene) | Dermatophytes | MIC: 16-64 μg/mL | researchgate.net |
Antinociceptive Activity Investigations
The potential for compounds related to this compound to alleviate pain (antinociceptive activity) has been a subject of scientific inquiry. These investigations often explore the interaction of these molecules with neurotransmitter systems involved in pain signaling.
Derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated for their analgesic effects. researchgate.net In studies using the "hot plate" method in mice, these compounds were found to possess an analgesic effect that exceeded that of the comparison drug, metamizole. researchgate.net
Other research has focused on different but related chemical structures. For example, new substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates have been synthesized, and some of these compounds were found to have pronounced analgesic activity. researchgate.net Similarly, N-(3'-chlorobutene-2'-yl)-anthranilic acid amide has been investigated for its anti-inflammatory and potential analgesic properties. google.com
The investigation of N-substituted 4-aryl-4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids has also contributed to this area of research. researchgate.net Furthermore, studies on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have identified compounds with both anticonvulsant and antinociceptive properties. mdpi.com
The table below presents a summary of findings from various studies on the antinociceptive activity of related compounds.
| Compound/Compound Class | Method of Evaluation | Finding | Reference(s) |
| 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives | "Hot plate" test (mice) | Analgesic effect exceeded that of metamizole | researchgate.net |
| Substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates | Not specified | Pronounced analgesic activity | researchgate.net |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Not specified | Identified with antinociceptive properties | mdpi.com |
Biochemical Pathway Integration
Role in Neurotransmitter Synthesis Pathways
This compound is recognized as an analogue of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. researchgate.netresearchgate.net The synthesis of GABA itself is a crucial part of a metabolic pathway known as the GABA shunt, which bypasses two steps of the tricarboxylic acid (TCA) cycle. researchgate.net GABA is synthesized from glutamate (B1630785) by the enzyme glutamate decarboxylase (GAD). researchgate.netmsu.edu
This compound and its analogues can influence this system. For instance, this compound acts as an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA. researchgate.netnih.gov By inhibiting GABA-T, these compounds can lead to an accumulation of GABA, thereby enhancing GABAergic neurotransmission. nih.gov This mechanism is a key area of research for therapeutic agents targeting neurological disorders. solubilityofthings.com
The synthesis of analogues of GABA, including various substituted 4-aminobut-2-enoic acids, is often undertaken with the goal of creating more specific or potent inhibitors of GABA-T or modulators of GABA receptors. publish.csiro.au The structural features of these analogues, such as the presence of a double or triple bond, confer unique chemical properties that influence their biological activity. solubilityofthings.com
Influence on Neuronal Signaling
The conformationally restricted nature of this compound, due to its triple bond, is a key aspect of its interaction with GABA-related enzymes and receptors. researchgate.net This fixed structure allows it to interact specifically with components of the GABA system.
Research has shown that 4-aminotetrolic acid (an alternative name for this compound) is a competitive inhibitor of GABA transaminase. researchgate.net This inhibition can modulate neuronal excitability and is a mechanism being explored for the development of drugs for conditions such as epilepsy. Furthermore, some analogues of this compound have been investigated for their effects on different subtypes of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. uni-muenchen.deresearchgate.net
Derivatization Strategies and Structure Activity Relationship Sar Studies
Design and Synthesis of Novel Derivatives
The synthetic versatility of the 4-aminobut-2-ynoic acid core allows for a wide range of chemical modifications. Key strategies involve the introduction of diverse substituents, such as aromatic and heterocyclic rings, and the alteration of the intrinsic amino and carboxylic acid functionalities.
The incorporation of aromatic and heterocyclic groups is a common strategy to enhance the biological activity of lead compounds by facilitating additional binding interactions with target proteins. For derivatives of this compound, this has been achieved through several synthetic routes.
One prominent method involves the reaction of primary amines, including those bearing aryl and heteroaryl groups, with maleic anhydride (B1165640) to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. tandfonline.com This reaction proceeds via a ring-opening of the anhydride and has been used to synthesize a series of compounds with potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. tandfonline.comnih.gov For instance, derivatives featuring substituted phenyl rings have shown inhibition constants (Ki) in the low nanomolar range. nih.gov
Another sophisticated approach is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 4-amino-but-2,3-enoic acid derivatives. thieme-connect.com This method allows for the enantioselective synthesis of β-aryl-γ-amino acid derivatives, which are valuable precursors for pharmacologically active compounds. thieme-connect.com Furthermore, the synthesis of 4-aminobut-2-enamides bearing heterocyclic moieties has been explored for the development of inhibitors for enzymes such as KRAS G12C. google.com The Gewald aminothiophene fragment, a key pharmacophore, has been incorporated into butenoic acid structures, leading to compounds with significant analgesic and anti-inflammatory activities. chimicatechnoacta.ru
| Derivative Class | Introduced Moiety | Synthetic Method | Reported Biological Target/Activity |
|---|---|---|---|
| (Z)-4-oxo-4-(arylamino)but-2-enoic acids | Substituted Phenyl | Reaction with maleic anhydride | Carbonic Anhydrase Inhibition tandfonline.comnih.gov |
| β-Aryl-γ-amino acid derivatives | 4-Chlorophenyl | Rhodium-catalyzed arylboronic acid addition | Precursors for Baclofen thieme-connect.com |
| 4-Aminobut-2-enamides | Benzimidazole | Amide coupling | KRAS G12C Inhibition google.com |
| 2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoic acids | Thiophene | Condensation and cyclization | Analgesic Activity chimicatechnoacta.ru |
Modification of the terminal amino and carboxylic acid groups of this compound is fundamental to altering its physicochemical properties and biological interactions. These modifications include N-alkylation, acylation, esterification, and amidation.
N-alkylation can be achieved through various methods, including reactions with alkyl halides. For instance, N-alkyl (aryl)-tetra pyrimidine (B1678525) thiones have been synthesized and investigated for their inhibitory effects. google.com.pk Acylation of the amino group, particularly with protecting groups like tert-butoxycarbonyl (Boc), is a common step in multi-step syntheses to prevent unwanted side reactions. The Boc group can be introduced by reacting the parent amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
The carboxylic acid function can be readily converted into esters or amides. Esterification can be performed using various alcohols under acidic conditions or with coupling agents. nih.gov Similarly, amidation, the formation of an amide bond, can be achieved by reacting the carboxylic acid with an amine using a suitable coupling agent. nih.gov These reactions are crucial for creating prodrugs or for building larger molecules, such as peptidomimetics. google.com For example, 4-aminobut-2-enamide derivatives have been synthesized as potential antitumor agents. google.com
| Functional Group | Modification Type | Reagents/Method | Resulting Functional Group |
|---|---|---|---|
| Amino | N-Alkylation | Alkyl halides | Secondary/Tertiary Amine |
| Amino | N-Acylation (Boc protection) | Di-tert-butyl dicarbonate (Boc₂O) | Carbamate |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester nih.gov |
| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., EDC, HATU) | Amide google.com |
Structure-Activity Relationship (SAR) Investigations
SAR studies are essential to understand how specific structural features of a molecule contribute to its biological activity. For this compound derivatives, these studies have focused on the impact of various substituents, the stereochemistry of the molecule, and the role of protecting groups.
The introduction of alkyl substituents at different positions of the this compound scaffold can significantly influence its biological activity. Studies on related GABA analogues have shown that the size and position of alkyl groups can affect receptor binding and enzyme inhibition. For example, in a series of 4-alkyl-4-aminobut-2-enoic acids prepared as conformationally restricted analogues of GABA, the biological activity was found to be sensitive to steric hindrance caused by the alkyl groups. researchgate.net
In studies of guanidino acids as GABAC receptor antagonists, increasing the size of alkyl substitutions at the C2 position of guanidinoacetic acid resulted in a marked decrease in antagonist activity, suggesting that the binding pocket is sterically constrained. psu.edu Specifically, while (S)-2-guanidinopropionic acid was a potent antagonist with an IC50 of 2.2 µM, larger substituents led to reduced activity. psu.edu This highlights that even small changes, like the addition of a methyl group, can dramatically alter the pharmacological profile of a compound. psu.edu
| Parent Compound | Alkyl Substituent | Position of Substitution | Observed Impact on Biological Activity |
|---|---|---|---|
| Guanidinoacetic acid | Methyl (S-isomer) | C2 | Potent antagonist activity (IC50 = 2.2 µM) psu.edu |
| Guanidinoacetic acid | Ethyl, Isopropyl | C2 | Reduced antagonist activity psu.edu |
| 4-aminobut-2-enoic acid | Cyclohexyl, Cyclopentyl (forming a ring) | C4 | Low activity against GABA uptake, binding, and enzyme systems due to steric hindrance researchgate.net |
It has been consistently shown that the cis (Z) isomer of 4-aminocrotonic acid (the but-2-enoic acid analogue) is a potent and selective partial agonist at GABAA-ρ receptors, whereas the trans (E) isomer is less selective. wikipedia.orgresearchgate.net In the case of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives that inhibit carbonic anhydrase, the Z-configuration is crucial for their potent activity. tandfonline.comnih.gov This stereoselectivity is attributed to the specific geometric constraints imposed by the Z-isomer, which optimally positions the key interacting groups within the enzyme's active site. tandfonline.com Similarly, for 4-amino-6-fluoro-5-hexenoic acid, the (Z) and (E) isomers were found to inactivate GABA aminotransferase through different mechanisms, underscoring the importance of the double bond geometry. nih.gov
| Compound | Isomer | Observed Biological Activity |
|---|---|---|
| 4-Aminocrotonic acid | cis (Z) | Potent and selective GABAA-ρ partial agonist wikipedia.orgresearchgate.net |
| 4-Aminocrotonic acid | trans (E) | Less selective GABA receptor activity researchgate.net |
| 4-oxo-4-(arylamino)but-2-enoic acid derivatives | Z-isomer | Potent carbonic anhydrase inhibitors tandfonline.comnih.gov |
| 4-amino-6-fluoro-5-hexenoic acid | Z and E isomers | Inactivate GABA aminotransferase via different mechanisms nih.gov |
The most common protecting groups for the amino function are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The Boc group is stable under basic conditions but is readily cleaved with acid, making it suitable for syntheses where base-labile groups need to be preserved. Conversely, the Fmoc group is stable to acid but is removed under basic conditions, often with piperidine. masterorganicchemistry.comnih.gov The Cbz group is typically removed by catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org
This differential stability allows for an "orthogonal" protection strategy, where one group can be selectively removed without affecting the others, enabling the stepwise construction of complex molecules like peptides and peptidomimetics. masterorganicchemistry.com The presence of these protecting groups renders the amine nucleophilicity, allowing other parts of the molecule to react selectively. The choice of protecting group is therefore a critical decision in the design of a synthetic route, impacting reaction conditions, yields, and the feasibility of subsequent steps.
| Protecting Group | Abbreviation | Protected Functional Group | Common Cleavage Conditions | Key Stability Features |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amine | Strong acid (e.g., TFA) | Stable to base and hydrogenation masterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | Amine | Catalytic hydrogenation (H₂, Pd/C) organic-chemistry.org | Stable to mild acid and base masterorganicchemistry.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) nih.gov | Stable to acid and hydrogenation highfine.com |
Correlation of Chemical Structure with Enzyme Inhibitory Profiles
The unique, linear geometry of this compound is central to its biological activity, particularly as an inhibitor of γ-aminobutyric acid (GABA) metabolizing enzymes. Research has shown that this acetylenic analogue of GABA is a potent inhibitor of GABA aminotransferase (GABA-T), a key enzyme responsible for the degradation of the neurotransmitter GABA. semanticscholar.org
A significant study on its inhibitory mechanism revealed that this compound acts as a linear competitive inhibitor of GABA-T activity in extracts from rat cerebral mitochondria. researchgate.net However, when tested against the same enzyme from the bacterium Pseudomonas fluorescens, it behaved as a linear noncompetitive inhibitor. researchgate.net In both cases, the dissociation constants for the binding of this compound to the pyridoxal (B1214274) form of the enzyme were calculated to be approximately 1 mM. researchgate.net This suggests that while the compound can effectively bind to the enzyme from different species, the mode of inhibition can vary.
Structure-activity relationship (SAR) studies further underscore the importance of the core structure. When the primary amino group of this compound was replaced with larger, cyclic substituents, the inhibitory activity was lost. Derivatives such as 4-morpholino-, 4-piperazino-, 4-piperidino-, and 4-pyrrolidinotetrolic acid showed no influence on the activity of GABA-T from either rat brain or P. fluorescens. researchgate.net This indicates a strict structural requirement at the amino terminus for effective enzyme inhibition. None of the tested tetrolic acid derivatives had any effect on L-glutamic acid decarboxylase activity. researchgate.net
| Compound | Target Enzyme | Inhibition Type | Finding |
|---|---|---|---|
| This compound | GABA-T (Rat Cerebral Mitochondria) | Competitive | Active inhibitor with a dissociation constant (Ki) of ~1 mM. researchgate.net |
| This compound | GABA-T (P. fluorescens) | Noncompetitive | Active inhibitor with a dissociation constant (Ki) of ~1 mM. researchgate.net |
| 4-Morpholinotetrolic acid | GABA-T | N/A | Did not influence enzyme activity. researchgate.net |
| 4-Piperidinotetrolic acid | GABA-T | N/A | Did not influence enzyme activity. researchgate.net |
Medicinal Chemistry Design Principles and Scaffolds
Constrained Scaffolds in Peptide Mimetics
The design of peptide mimetics—small molecules that mimic the structure and function of peptides—is a cornerstone of modern medicinal chemistry. A key strategy in this field is the use of constrained scaffolds to lock a molecule into a specific, biologically active conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor, often leading to enhanced affinity and selectivity.
Rigid molecular frameworks, such as those based on dibenzofuran (B1670420) or norbornene, can serve as templates to induce specific secondary structures like β-turns or β-sheets in attached peptide chains. mdpi.com These scaffolds correctly position the amino and carboxyl groups of appended amino acids to facilitate the formation of desired hydrogen-bonding patterns characteristic of these protein structures. mdpi.com The rigid, linear nature of this compound and other unsaturated amino acids makes them attractive building blocks for such applications, providing a fixed geometry that can be incorporated into larger molecules to restrict their conformational freedom.
Covalent Kinase Inhibitor Design
Targeted covalent inhibitors (TCIs) have emerged as a powerful class of drugs, particularly in oncology. The design principle of a TCI involves a scaffold that directs the molecule to the target protein's binding site and a reactive electrophilic group, or "warhead," that forms a permanent covalent bond with a nearby nucleophilic amino acid residue, most commonly cysteine. researchgate.net
This approach has several advantages, including high potency and prolonged duration of action. nih.gov The warheads are typically weakly reactive electrophiles, such as α,β-unsaturated amides, to ensure that the covalent reaction occurs specifically at the target site rather than indiscriminately with other biological nucleophiles. Acetylene (B1199291) groups are among the functional groups explored as potential covalent warheads. nih.govlifechemicals.com When attached to a suitable electron-withdrawing core, the reactivity of small functional groups like acetylenes can be enhanced, enabling them to label protein nucleophiles such as cysteine residues. nih.gov The structure of this compound, containing an alkyne, fits the general profile of a molecule that could be adapted for use in a covalent inhibitor framework.
Development of GABA Uptake Transporter (GAT) Inhibitors
The synaptic action of GABA is terminated by its removal from the synaptic cleft via GABA transporters (GATs). sigmaaldrich.com Four main subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1. sigmaaldrich.com Inhibiting these transporters can prolong the effect of GABA, making GATs attractive targets for drugs to treat conditions like epilepsy and neuropathic pain. nih.govnih.gov
This compound has been identified as a competitive inhibitor of GABA uptake in rat brain slices, indicating that the extended conformation of GABA is important for binding to the transporter. researchgate.net More specific studies have found that it displays moderate inhibitory activity at the mouse GAT-3 and GAT-4 subtypes, with a potency comparable to the well-known GAT inhibitor (R)-nipecotic acid, while being a significantly less potent inhibitor of mGAT1. uni-muenchen.de
The development of GAT inhibitors often involves using functionalized amino acids as a starting point. nih.gov By modifying the core amino acid structure, researchers can tune the potency and selectivity for different GAT subtypes. This strategy has led to the identification of novel inhibitors with potential as analgesics for neuropathic pain. nih.gov
| Compound | Target(s) | Reported Activity / Finding |
|---|---|---|
| This compound | mGAT3, mGAT4 | Moderate inhibitory activity, comparable to (R)-nipecotic acid. uni-muenchen.de |
| (R)-Nipecotic acid | GAT-1, GAT-3, GAT-4 | Universal substrate and inhibitor for most GATs. sigmaaldrich.com |
| Compound 2RS,4RS-39c | mGAT4 | pIC₅₀ = 5.36. nih.gov |
| Compound 50a | mGAT2 | pIC₅₀ = 5.43. nih.gov |
| Compound 56a | mGAT4 | Moderate selectivity for mGAT4 with pIC₅₀ = 5.04. nih.gov |
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of 4-aminobut-2-ynoic acid. These methods probe the molecule's interaction with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the hydrogen and carbon framework of the molecule.
¹H NMR: In ¹H NMR spectroscopy, the chemical shifts and coupling constants of protons provide a detailed map of the molecule's hydrogen atoms. For derivatives of 4-aminobut-2-enoic acid, key signals include those for the vinyl protons and the protons of the aminomethyl group. vulcanchem.com For example, in (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid, a structural analog, the conjugated enone proton appears as a singlet in the range of δ 6.2–6.5 ppm. vulcanchem.com
¹³C NMR: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In derivatives of 4-aminobut-2-enoic acid, characteristic peaks are observed for the carbonyl carbon of the carboxylic acid, the sp-hybridized carbons of the alkyne or alkene, and the sp³-hybridized carbon of the aminomethyl group. vulcanchem.compublish.csiro.au For instance, in (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid, the carbonyl carbon of the carboxylic acid appears at δ 170–175 ppm. vulcanchem.com
2D NMR: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between atoms. biorxiv.orgwalisongo.ac.id COSY spectra reveal proton-proton couplings, helping to assign protons within a spin system, while HSQC correlates protons with their directly attached carbons. biorxiv.orgwalisongo.ac.idnih.gov These methods are particularly valuable for unambiguously assigning the complex spectra of this compound and its derivatives. biorxiv.orgwalisongo.ac.id
Table 1: Representative NMR Data for 4-Aminobut-2-enoic Acid Analogs
| Compound | Technique | Key Chemical Shifts (δ ppm) | Reference |
|---|---|---|---|
| (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid | ¹H NMR | 6.2–6.5 (conjugated enone proton) | vulcanchem.com |
| (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid | ¹³C NMR | 170–175 (C=O of carboxylic acid), 165–170 (γ-keto carbonyl), 120–150 (pyridinyl carbons) | vulcanchem.com |
| cis-4-aminobut-2-enoic acid | ¹H and ¹³C NMR | Stereochemical assignments supported by spectral data | publish.csiro.au |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The IR spectrum of this compound and its derivatives typically displays characteristic absorption bands. For instance, the carboxylic acid group exhibits a broad O-H stretching band around 3000 cm⁻¹ and a strong C=O stretching band in the region of 1700 cm⁻¹. vulcanchem.comlibretexts.org The N-H stretching vibrations of the amino group usually appear in the range of 3300-3500 cm⁻¹. libretexts.org The carbon-carbon triple bond of the alkyne gives rise to a weak but sharp absorption band around 2100-2260 cm⁻¹. libretexts.org For alkene derivatives like (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid, a C=C stretching absorption is observed around 1650 cm⁻¹. vulcanchem.com
Table 2: Key IR Absorption Frequencies for this compound and Analogs
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | libretexts.org |
| Carboxylic Acid | C=O Stretch | 1760-1690 | libretexts.org |
| Amine | N-H Stretch | 3500-3300 | libretexts.org |
| Alkyne | C≡C Stretch | 2260-2100 (weak) | libretexts.org |
| Alkene | C=C Stretch | 1680-1620 | vulcanchem.com |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. tuwien.atgoogle.com This hyphenated technique is particularly useful for analyzing complex mixtures and for the purification of this compound and its derivatives. tuwien.atgoogle.com The LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. LC-MS is also employed to monitor the progress of chemical reactions and to assess the purity of the final product. tuwien.at
Infrared (IR) Spectroscopy
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of this compound. bldpharm.commyfoodresearch.com These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases.
Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for the analysis of amino acids. myfoodresearch.com The use of a suitable buffer system and gradient elution allows for the effective separation of this compound from impurities. myfoodresearch.com UPLC, which uses smaller stationary phase particles and higher pressures, offers improved resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. bldpharm.com
Silica (B1680970) gel chromatography is a widely used technique for the purification of organic compounds. rsc.orgrochester.edu In the case of this compound, which is a polar molecule, a polar stationary phase like silica gel is effective for separation. researchgate.net The choice of eluent system, typically a mixture of solvents with varying polarities, is critical for achieving good separation. researchgate.net For amino acids, which can be sensitive to the acidic nature of silica, the silica gel can be deactivated with a base like triethylamine (B128534) to prevent degradation. rochester.edu
Ion-exchange chromatography (IEX) is a powerful technique for purifying charged molecules like amino acids. chromatographyonline.comunits.it This method utilizes a charged stationary phase (an ion-exchange resin) to separate molecules based on their net charge. units.itnih.gov For the purification of this compound, a cation-exchange resin (with a negative charge) can be used. quora.com The amino acid, which exists as a cation at a pH below its isoelectric point, will bind to the resin. quora.com It can then be eluted by changing the pH or increasing the salt concentration of the mobile phase. units.it This technique is highly effective for separating amino acids from neutral or negatively charged impurities. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Stereochemical Analysis and Isomer Assignment
The stereochemical configuration of this compound and its derivatives is a critical determinant of their biological activity and chemical properties. The linear geometry of the alkyne functional group in this compound itself means it does not possess stereoisomers. However, its hydrogenated derivatives, the corresponding alkenes ((E)- and (Z)-4-aminobut-2-enoic acid), exist as geometric isomers. Furthermore, substitutions along the carbon backbone can introduce chiral centers, leading to enantiomers and diastereomers. Advanced analytical techniques are therefore essential for the unambiguous assignment of these isomers.
Research into analogues of the neurotransmitter GABA has led to the synthesis and characterization of various isomers derived from acetylenic precursors. publish.csiro.auresearchgate.net For instance, this compound, also known as 4-aminotetrolic acid, serves as a key precursor in the synthesis of its geometric isomers. semanticscholar.org Partial hydrogenation of 4-aminotetrolic acid is a method used to prepare cis-4-aminocrotonic acid ((2Z)-4-aminobut-2-enoic acid), a compound instrumental in the discovery of new GABA receptor subtypes. semanticscholar.org The rigid, extended conformation of the parent compound, 4-aminotetrolic acid, has been confirmed through X-ray crystal and molecular orbital studies. semanticscholar.org
The assignment of cis and trans (or Z and E) configurations is reliably achieved using nuclear magnetic resonance (NMR) spectroscopy. publish.csiro.auresearchgate.net The magnitude of the coupling constant (³JH,H) between the two vinyl protons in ¹H NMR spectra is diagnostic for the geometry of the double bond. A larger coupling constant is characteristic of a trans arrangement, while a smaller value indicates a cis configuration.
Table 1: Analytical Techniques for Stereochemical Analysis
| Analytical Technique | Application in Isomer Analysis | Key Findings/Data Obtained |
|---|---|---|
| ¹H NMR Spectroscopy | Determination of geometric isomers (cis/trans). publish.csiro.auresearchgate.net | The coupling constant (J) between vinyl protons is diagnostic. A typical J value for trans isomers is ~15-16 Hz, whereas for cis isomers it is ~11 Hz. semanticscholar.orgmdpi.com |
| ¹³C NMR Spectroscopy | Complements ¹H NMR in structural elucidation and confirms stereochemical assignments of geometric isomers. publish.csiro.auresearchgate.net | Chemical shifts of vinyl carbons and carbons of adjacent substituents differ between isomers. |
| X-ray Crystallography | Provides definitive three-dimensional molecular structure, confirming absolute configuration and conformation. semanticscholar.orgmdpi.com | Confirmed the extended conformation of 4-aminotetrolic acid and has been used to establish the absolute configuration of related chiral amino acids. researchgate.netsemanticscholar.org |
| Chiral HPLC | Separation of enantiomers of chiral derivatives. chromatographytoday.commdpi.com | Utilizes chiral stationary phases (CSPs) to resolve enantiomers, allowing for the determination of enantiomeric purity. mdpi.comyakhak.org |
| Circular Dichroism (CD) | Characterization of chiral molecules and their secondary structure in solution. researchgate.net | Provides information on the stereochemistry of chiral analogues and their conformational behavior. researchgate.net |
Detailed research findings from NMR studies on related butenoic acid derivatives illustrate the power of this technique. For example, in the ¹H NMR spectrum of (E)-4-(benzyl(3-phenylprop-2-yn-1-yl)amino)but-2-enoic acid, the vinyl protons show coupling constants characteristic of a trans configuration. semanticscholar.org Similarly, the assignment of the trans configuration to substituted 4-aminobut-2-enoic acid derivatives is supported by proton magnetic resonance spectral data. researchgate.net
The following table presents representative ¹H NMR data for cis and trans isomers of but-2-enoic acid derivatives, highlighting the key differences in their coupling constants.
Table 2: Representative ¹H NMR Data for Isomer Assignment
| Isomer Type | Representative Compound Structure | Vinyl Proton Chemical Shifts (δ, ppm) | Vinyl Proton Coupling Constant (³JH,H, Hz) |
|---|---|---|---|
| trans (E) | R-CH=CH-COOH | ~5.8-7.1 | ~15-16 |
| cis (Z) | R-CH=CH-COOH | ~5.5-6.2 | ~10-12 |
For chiral derivatives, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the method of choice for separating enantiomers. chromatographytoday.com Various CSPs, including those based on macrocyclic glycopeptides, cinchona alkaloids, and polysaccharide phenylcarbamates, have proven effective for the enantioseparation of free and N-protected amino acids. chromatographytoday.comyakhak.orgchiraltech.com This technique is crucial for determining the enantiomeric purity of synthetic chiral building blocks and final products. chromatographytoday.commdpi.com The elution order of enantiomers can often be reversed by using CSPs with pseudo-enantiomeric selectors, providing a valuable tool for reliable determination of enantiomeric excess. chiraltech.com
Computational and Theoretical Approaches in 4 Aminobut 2 Ynoic Acid Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structure and electronic properties at the atomic level.
Density Functional Theory (DFT) is a widely used computational method to predict the ground-state electronic structure of molecules. It is particularly effective for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating various electronic properties.
For 4-aminobut-2-ynoic acid, also known as 4-aminotetrolic acid, experimental studies via X-ray crystallography have determined its solid-state structure. rsc.org These studies reveal that the molecule exists as a zwitterion, with the amino group protonated (NH3+) and the carboxylic acid group deprotonated (COO-). The crystal structure is characterized by a three-dimensional network of N–H···O hydrogen bonds. rsc.org
DFT calculations are employed to model such geometries and compare them with experimental data from crystallography or NMR. The process involves selecting a basis set (e.g., 6-311+G(d,p)) and a functional (e.g., B3LYP) to approximate the complex electron correlation effects. The resulting optimized geometry provides theoretical bond lengths, bond angles, and dihedral angles. These theoretical values are often in close agreement with experimental findings and are crucial for validating the computational model. Electronic properties such as the dipole moment, charge distribution (e.g., Mulliken atomic charges), and electrostatic potential maps can also be calculated, offering insights into the molecule's polarity and reactive sites.
Table 1: Selected Crystallographic Data for this compound Note: This table is based on experimental crystallographic data, which is often used as a benchmark for DFT calculations.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.881 |
| b (Å) | 6.446 |
| c (Å) | 11.039 |
| β (°) | 129.05 |
| Data sourced from crystallographic studies of 4-aminotetrolic acid. rsc.org |
Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that extend over the entire molecule. This framework is essential for understanding the electronic behavior and reactivity of a compound. libretexts.org A key application of MO theory is Frontier Orbital Analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive.
In the context of this compound, molecular orbital studies have been instrumental in confirming its extended conformation. semanticscholar.org Analysis of its frontier orbitals helps explain its interactions as a GABA analogue. The distribution and energy of the HOMO and LUMO can be calculated using various quantum chemical methods, providing a basis for predicting how the molecule will interact with biological targets. sapub.org
Table 2: Conceptual Data from Frontier Orbital Analysis Note: This table illustrates the type of data generated from a typical frontier orbital analysis. Specific energy values for this compound require dedicated computational studies.
| Orbital | Description | Role in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating; involved in reactions with electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting; involved in reactions with nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Conformational Analysis and Molecular Modeling
Molecular modeling techniques are used to study the three-dimensional structures and conformational possibilities of molecules, which is vital for understanding their biological activity.
Conformational analysis involves identifying the stable three-dimensional shapes (conformers) of a molecule and their relative energies. This is often achieved through energy minimization calculations, where the potential energy of the molecule is calculated as its bonds are rotated, and the geometry is adjusted to find the lowest energy conformers. researchgate.net
The structure of this compound is significantly influenced by the carbon-carbon triple bond. This alkyne group imposes a linear geometry on the four-carbon backbone, severely restricting its conformational freedom. researchgate.net This rigidity is a key feature, making it a "conformationally-restricted" analogue of the flexible neurotransmitter γ-aminobutyric acid (GABA). researchgate.netresearchgate.net While GABA can adopt various folded and extended conformations, this compound is locked into an extended form. semanticscholar.org This extended conformation results in a separation of between 5.2 and 5.8 Å between the charged amino and carboxylate groups. researchgate.net This structural constraint is crucial for its selective interaction with certain GABA receptor subtypes.
Table 3: Conformational Comparison: GABA vs. This compound
| Compound | Key Structural Feature | Conformational Flexibility | Preferred Conformation for GABA-A Receptor |
| GABA | Single bonds (alkane chain) | High (can be folded or extended) | Extended |
| This compound | Triple bond (alkyne chain) | Low (rigidly extended) | N/A (inherently extended) |
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or enzyme). It is an essential tool in drug discovery and for understanding how small molecules like this compound interact with their biological targets.
As a conformationally-restricted analogue of GABA, this compound is a valuable tool for the molecular modeling of ionotropic GABA receptors. Docking studies can simulate the insertion of the this compound molecule into the binding site of a GABA receptor. The simulation calculates a "docking score," which estimates the binding free energy, and identifies key interactions such as hydrogen bonds and electrostatic interactions between the ligand and the amino acid residues of the receptor. nih.gov These studies help to rationalize why the extended conformation of GABA is important for binding to certain receptors and can guide the design of new, more selective therapeutic agents.
Table 4: Typical Output from a Molecular Docking Study Note: This table is a conceptual representation of data obtained from docking studies.
| Parameter | Description | Example Value |
| Binding Affinity | Estimated free energy of binding (e.g., in kcal/mol). A more negative value indicates stronger binding. | -7.5 kcal/mol |
| Interacting Residues | Specific amino acids in the receptor's binding site that form bonds with the ligand. | Tyr72, Arg104, Ser205 |
| Type of Interaction | The nature of the chemical interactions (e.g., hydrogen bonds, ionic, hydrophobic). | Hydrogen bond with Tyr72 |
| Ligand Conformation | The pose of the ligand within the binding site. | Extended |
Energy Minimization and Conformational Preferences
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational methodologies that attempt to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). umweltbundesamt.de These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity or property.
Molecular descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment). For a QSAR study involving GABA analogues, descriptors could include measures of size, shape, lipophilicity (LogP), and charge distribution. umweltbundesamt.de
While this compound itself is a single compound, it could be included in a larger dataset of GABA analogues to build a QSAR model. Such a model could help predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with specific pharmacological profiles. Currently, specific QSAR or QSPR studies centered on this compound are not prominent in the literature, but the principles are widely applied to related classes of compounds. researchgate.net
Table 5: Common Molecular Descriptors Used in QSAR/QSPR Note: These descriptors can be calculated for this compound and used as input for a predictive model.
| Descriptor Class | Example Descriptor | Description |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to membrane permeability. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, important for pharmacokinetics. |
| Constitutional | Molecular Weight | The mass of the molecule. |
Derivation of Quantum Chemical Descriptors
Quantum chemical descriptors are numerical values derived from the theoretical calculations of a molecule's electronic structure. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies and provide a deep understanding of a molecule's intrinsic properties. Methods like Density Functional Theory (DFT) are employed to calculate these parameters. researchgate.netresearchgate.net For this compound, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.
The HOMO energy is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy relates to its ability to accept electrons, reflecting its electrophilic character. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The structural formula of this compound features a carboxylic acid group, an amino group, and a carbon-carbon triple bond. This combination of functional groups, particularly the electron-withdrawing alkyne and carboxylic acid moieties and the electron-donating amino group, creates a complex electronic environment. The molecule exists as a zwitterion in its crystalline state, a feature that significantly influences its intermolecular interactions and descriptors. rsc.org
Calculated quantum chemical descriptors provide a quantitative basis for understanding the molecule's behavior. For instance, the charge distribution can pinpoint the most likely sites for electrophilic or nucleophilic attack.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 99.09 g/mol | sigmaaldrich.com |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| XLogP3-AA | -3.2 | nih.gov |
| Complexity | 127 | sigmaaldrich.com |
Prediction of Reactivity and Biological Activity
The quantum chemical descriptors derived in the previous section are instrumental in predicting the reactivity and potential biological functions of this compound. The distribution of HOMO and LUMO across the molecule highlights the regions most susceptible to chemical reactions. The presence of the triple bond, combined with the amino and carboxyl groups, suggests that this compound can participate in a variety of reactions.
Computationally, its reactivity can be modeled in simulated reactions. For example, its role as an inhibitor of enzymes like GABA-transaminase can be investigated through molecular docking simulations. These simulations predict the binding affinity and orientation of the molecule within the active site of a target protein. The zwitterionic nature of this compound is critical for its interaction with biological targets, often forming strong hydrogen bonds with amino acid residues in the protein's binding pocket. rsc.org
In silico predictions of biological activity are a cornerstone of modern drug discovery, helping to prioritize compounds for further experimental testing. nih.gov For this compound and its analogs, computational models can predict their potential as GABA receptor agonists or inhibitors of GABA transporters. researchgate.net These predictions are based on comparing the molecule's structural and electronic features with known active compounds and docking them into homology models of target proteins like the human GABA transporter hGAT-1.
In Silico Bioavailability and Drug-Likeness Predictions
Beyond predicting activity, computational methods are crucial for assessing a molecule's potential as a drug, a field known as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. tjnpr.orgscielo.br A key initial step is evaluating "drug-likeness," often using frameworks like Lipinski's Rule of Five. cosmeticsandtoiletries.comjapsonline.com This rule provides a set of guidelines for the physicochemical properties of orally active drugs.
Lipinski's Rule of Five states that an orally active drug generally has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 g/mol .
A partition coefficient (log P) less than 5. cosmeticsandtoiletries.com
Analyzing the properties of this compound against these criteria provides a preliminary assessment of its potential for oral bioavailability.
Table 2: Drug-Likeness Profile of this compound based on Lipinski's Rule
| Lipinski's Rule Parameter | Value for this compound | Compliance | Source |
|---|---|---|---|
| Molecular Weight (< 500 g/mol) | 99.09 | Yes | sigmaaldrich.com |
| Hydrogen Bond Donors (≤ 5) | 2 | Yes | nih.gov |
| Hydrogen Bond Acceptors (≤ 10) | 3 | Yes | nih.gov |
| Log P (< 5) | -3.2 (XLogP3-AA) | Yes | nih.gov |
As shown in the table, this compound complies with all of Lipinski's rules, suggesting it has favorable physicochemical properties for development as an orally administered drug. Its low molecular weight and high polarity, indicated by the negative log P value and the topological polar surface area (TPSA) of 63.3 Ų, suggest good water solubility, which is beneficial for absorption. nih.govcosmeticsandtoiletries.com Various online tools and software packages are used to perform these in silico predictions, providing a rapid and cost-effective way to screen potential drug candidates early in the development pipeline. tjnpr.orgresearchgate.net
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Synthetic Methodologies
The synthesis of 4-aminobut-2-ynoic acid and its derivatives is an active area of research, with a focus on improving efficiency, yield, and access to a wider variety of analogues.
Early and established methods often rely on the use of key precursors like but-2-yne-1,4-diol or 4-chlorobut-2-ynoic acid. researchgate.net One common pathway involves the direct nucleophilic substitution of 4-chlorobut-2-ynoic acid with an appropriate amine, such as aqueous ammonia (B1221849), to yield this compound. researchgate.net This precursor, 4-chlorobut-2-ynoic acid, can be prepared from but-2-yne-1,4-diol. researchgate.net
Researchers have also prepared specific isomers and protected forms of the molecule to aid in further synthetic steps. For example, both trans and cis isomers of 4-amino-3-halogenobut-2-enoic acids have been synthesized, with the stereochemistry controlled by the reaction pathway. researchgate.net The synthesis of 4-phthalimidobut-2-ynoic acid has also been described, providing a protected form of the molecule that is particularly useful for creating radiolabelled analogues for biological studies. researchgate.net
Table 1: Overview of Synthetic Strategies for this compound and Analogues
| Precursor | Key Reagents | Product Type | Reference |
| 4-Chlorobut-2-ynoic acid | Aqueous Ammonia / Amines | This compound / N-substituted derivatives | researchgate.net |
| α,β-Unsaturated acids | N-Bromosuccinimide, Liquid Ammonia | Substituted 4-aminobut-2-enoic acids | ambeed.com |
| 4-Bromo-4-methylpent-2-enoic acid | Sodium Azide, Zinc Dust | 4-Amino-4-methylpent-2-enoic acid | scribd.com |
| 4-Chlorobut-2-ynoic acid | HX, Amination | trans-4-Amino-3-halogenobut-2-enoic acids | researchgate.net |
| Bromo derivative | Reduction | cis-4-Aminobut-2-enoic acid | researchgate.net |
Investigation of Undiscovered Biological Activities and Mechanisms
While this compound is well-established as a conformationally restricted analogue of γ-aminobutyric acid (GABA), ongoing research seeks to uncover new biological targets and mechanisms of action. researchgate.netnih.gov
Its primary known activity is as a partial agonist at GABA receptors, particularly displaying selectivity for certain receptor subtypes. researchgate.net Its rigid, linear structure, dictated by the acetylene (B1199291) group, has been instrumental in studying the extended conformation of GABA when it binds to its receptors. researchgate.net The inhibitory effects of this compound on central neurons are notably antagonized by the GABAA receptor antagonist bicuculline. researchgate.net
Beyond direct receptor agonism, research has explored its potential as an enzyme inhibitor. Derivatives such as trans and cis isomers of 4-amino-3-halogenobut-2-enoic acid have been specifically designed and prepared as potential irreversible inhibitors of the enzyme GABA-transaminase (GABA-T), which is responsible for the degradation of GABA. researchgate.net
Emerging evidence suggests that the but-2-enoic acid scaffold may have applications beyond the GABA system. Structurally related compounds, such as (Z)-4-oxo-4-(arylamino)but-2-enoic acids, have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, with inhibition constants (Ki) in the low nanomolar range. researchgate.net This opens a new avenue for designing this compound derivatives as potential treatments for conditions where carbonic anhydrase inhibition is beneficial. Furthermore, other related structures, specifically 4-aminobut-2-enamide derivatives, are being investigated as potential inhibitors of the KRAS G12C mutation, a key target in cancer therapy.
Advanced SAR and Rational Design of Targeted Agents
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. By systematically modifying the core structure, researchers can rationally design agents targeted to specific receptors or enzymes.
Key insights from SAR studies include:
Substitution on the Carbon Backbone: The placement of substituents has a profound effect on biological activity. For example, the addition of alkyl groups at the C4 position can lead to a significant decrease in activity at GABA uptake and binding sites, likely due to steric hindrance. scribd.com Conversely, adding a methyl group at the C2 position of the related compound trans-4-aminobut-2-enoic acid (TACA) creates 2-MeTACA, an analogue that can differentiate between GABAC receptor subtypes, affecting ρ1 and ρ2 but not ρ3 receptors.
Stereochemistry: The geometry of the molecule is critical. For related carbonic anhydrase inhibitors, the Z-configuration of the double bond was found to be essential for maintaining the planarity needed for effective enzyme-inhibitor complex stabilization. researchgate.net The synthesis of distinct cis and trans isomers of halogenated derivatives underscores the importance of stereochemistry in designing targeted irreversible inhibitors. researchgate.net
N-Substitution: Modifications to the amino group also influence activity. In a series of N-substituted derivatives of this compound, the parent compound with a free amino group was found to be the most potent inhibitor of neuronal firing. researchgate.net
These findings guide the rational design of new compounds. For example, knowing the steric limitations of a receptor's binding site allows for the design of analogues with optimized substituents for improved affinity and selectivity.
Table 2: Structure-Activity Relationship (SAR) Highlights for this compound and Analogues
| Modification | Position | Effect | Target System | Reference |
| Alkyl substitution | C4 | Decreased activity | GABA uptake/binding sites | scribd.com |
| Methyl substitution | C2 (of enoic acid) | Differentiation between GABAC subtypes | GABAC Receptors | |
| Z-configuration | C2-C3 double bond | Critical for activity | Carbonic Anhydrase | researchgate.net |
| N-substitution | C4 amino group | Generally lowers potency vs. unsubstituted | Neuronal Firing Inhibition | researchgate.net |
Integration of Computational and Experimental Approaches for Drug Discovery
The integration of computational modeling with experimental synthesis and testing is accelerating the discovery of novel agents based on the this compound scaffold. The rigid nature of this compound makes it particularly well-suited for computational analysis.
Early research utilized physical models, such as Dreiding models, to compare the conformation of analogues to that of known active compounds, providing initial insights into the spatial requirements of biological targets. scribd.com Modern approaches employ more sophisticated in silico techniques. The fixed, extended conformation of this compound serves as a valuable tool for probing the binding pockets of receptors and enzymes, helping to elucidate the active conformation of flexible neurotransmitters like GABA. researchgate.netresearchgate.net
Computational methods currently being applied in this field include:
Molecular Docking: This technique predicts how a ligand binds to a receptor's active site. It has been used to screen for potential GABA aminotransferase inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions.
Electrostatic Potential Mapping: This method analyzes the charge distribution of a molecule, which is crucial for understanding its interactions with biological targets. researchgate.net
These computational predictions are then used to guide experimental work. For example, in silico screening can identify a shortlist of promising candidates from a large virtual library, which can then be synthesized and tested biologically. This synergistic approach saves resources and rationalizes the drug discovery process, as seen in the development of inhibitors for targets like Stat3, where molecular modeling informed the synthesis of phosphopeptide inhibitors derived from 4-aminotetrolic acid. researchgate.net
Development of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system. Due to its specific and well-defined interactions with components of the GABAergic system, this compound and its derivatives are valuable as chemical probes.
The conformationally restricted structure of this compound makes it an ideal probe for investigating the ligand-binding domains of GABA receptors. By comparing its activity to that of flexible and other restricted analogues, researchers can map the conformational requirements for receptor activation and antagonism. researchgate.net
Furthermore, derivatives can be designed as highly specific pharmacological tools. For instance, analogues like trans-4-amino-2-methylbut-2-enoic acid (2-MeTACA) have been shown to functionally differentiate between GABAC receptor subtypes, making them useful probes for studying the distinct physiological roles of these receptors.
Another critical application is in the development of radiolabelled ligands for receptor binding assays and imaging studies. The synthesis of 4-phthalimidobut-2-ynoic acid provides a key intermediate that can be used to prepare radiolabelled GABA of high specific activity, facilitating quantitative studies of GABA receptors and transporters. researchgate.net
Exploration of Material Science Applications with Luminescent Crystals
The application of this compound in material science is a novel and largely unexplored frontier. Currently, there is a lack of published research specifically detailing its use in forming luminescent crystals or other advanced materials.
However, the intrinsic properties of the molecule suggest potential in this area. As a zwitterionic amino acid, it possesses both hydrogen bond donors (the ammonium (B1175870) group) and acceptors (the carboxylate group). This, combined with its rigid, linear alkyne backbone, makes it a candidate for forming highly ordered, self-assembling crystalline structures and hydrogen-bonded networks in the solid state.
Future research could focus on exploiting these characteristics. For example, the introduction of chromophoric or fluorophoric groups through derivatization of the amino or carboxyl functionalities could lead to the development of novel organic materials with interesting photophysical properties, such as luminescence or nonlinear optical activity. The rigid scaffold could help in controlling the solid-state packing of these chromophores, potentially preventing aggregation-caused quenching and leading to materials with enhanced emission in the crystalline state. This remains a speculative but promising direction for future investigation.
Q & A
Q. What is the synthetic pathway for 4-Aminobut-2-ynoic acid, and what are the critical safety considerations?
Methodological Answer: this compound (4-aminotetrolic acid, CAS 34014-16-9) is synthesized via a multi-step procedure involving hazardous reagents. A documented synthesis begins with propargyl bromide, which undergoes nucleophilic substitution with a protected amine group, followed by deprotection and purification. Key challenges include handling reactive intermediates (e.g., acetylides) and ensuring anhydrous conditions. Safety protocols must address flammability risks and toxicity of precursors, requiring inert atmospheres and fume hoods .
Q. How is the conformation of this compound experimentally validated?
Methodological Answer: X-ray crystallography and molecular orbital calculations are used to confirm its rigid, linear conformation due to the carbon-carbon triple bond. Studies show the triple bond enforces a planar geometry, mimicking an extended GABA conformation. Researchers should compare crystallographic data (e.g., bond angles, torsion angles) with computational models (DFT or semi-empirical methods) to validate structural hypotheses .
Q. What analytical techniques are essential for characterizing purity and stability?
Methodological Answer:
- HPLC-MS : Quantifies purity and detects degradation products (e.g., hydrolysis of the triple bond).
- FT-IR : Identifies functional groups (amine, carboxylic acid) and monitors stability under varying pH/temperature.
- NMR (¹H/¹³C) : Resolves structural isomers and confirms regiochemistry. For reproducibility, use deuterated solvents (D₂O or DMSO-d6) and reference standards from NIST or peer-reviewed sources .
Advanced Research Questions
Q. How does the triple bond in this compound influence its biological activity compared to GABA?
Methodological Answer: The triple bond restricts rotational freedom, creating a rigid analog of GABA. To assess activity:
Q. What computational strategies optimize this compound derivatives for targeted drug design?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with receptor binding pockets (e.g., GABAA’s β-subunit).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the triple bond) with bioactivity.
- Docking Studies (AutoDock Vina) : Predict binding modes and prioritize synthetic targets. Validate predictions with in vitro assays .
Q. How can researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from independent studies (e.g., IC50 variability) using Cochrane systematic review guidelines to assess bias and heterogeneity .
- Experimental Replication : Standardize assay conditions (e.g., buffer pH, cell lines) and validate purity via third-party labs.
- Error Analysis : Quantify uncertainties in dose-response curves (e.g., 95% confidence intervals) and report statistical power .
Guidance for Experimental Design
- Sample Preparation : Store lyophilized compounds at -20°C under argon to prevent hydrolysis.
- Negative Controls : Include GABA and structurally related analogs (e.g., baclofen) in bioassays.
- Data Reporting : Follow IUPAC guidelines for nomenclature and report uncertainties (e.g., ± SEM in dose-response curves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
